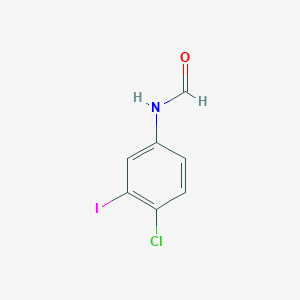N-(4-Chloro-3-iodophenyl)formamide
CAS No.: 647025-64-7
Cat. No.: VC16907538
Molecular Formula: C7H5ClINO
Molecular Weight: 281.48 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 647025-64-7 |
|---|---|
| Molecular Formula | C7H5ClINO |
| Molecular Weight | 281.48 g/mol |
| IUPAC Name | N-(4-chloro-3-iodophenyl)formamide |
| Standard InChI | InChI=1S/C7H5ClINO/c8-6-2-1-5(10-4-11)3-7(6)9/h1-4H,(H,10,11) |
| Standard InChI Key | RVPSYADKCFKPER-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1NC=O)I)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of N-(4-Chloro-3-iodophenyl)formamide combines a phenyl ring with two halogens (chlorine and iodine) and a formamide functional group. The iodine atom’s large atomic radius introduces steric hindrance, while its polarizability enhances the compound’s reactivity in electrophilic substitution reactions . The chlorine substituent, being electronegative, directs further substitution to specific positions on the aromatic ring.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight (g/mol) | 281.48 |
| Halogen Substituents | Cl (4-position), I (3-position) |
| Functional Group | Formamide (-NHCHO) |
| Calculated logP* | ~2.8 (estimated via analogy) |
*Estimated using fragment-based methods for halogenated aromatics .
The compound’s solubility is likely limited in polar solvents due to its hydrophobic aromatic core but may dissolve in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . Stability under ambient conditions depends on protection from light, as iodine-containing compounds are prone to photodecomposition .
Synthetic Pathways and Optimization
Synthesis of N-(4-Chloro-3-iodophenyl)formamide can be inferred from analogous methodologies for halogenated aryl amides. A plausible route involves formylation of 4-chloro-3-iodoaniline, leveraging reagents such as formic acid or acetic-formic anhydride.
Direct Formylation of 4-Chloro-3-iodoaniline
Reaction Scheme:
This method, while straightforward, may require elevated temperatures (80–100°C) and extended reaction times (12–24 hours) . Catalytic amounts of sulfuric acid could enhance the reaction rate.
Acyl Chloride Intermediate Route
An alternative approach involves generating an acyl chloride intermediate:
-
Chlorination: Treat 4-chloro-3-iodobenzoic acid with oxalyl chloride () and DMF as a catalyst to form 4-chloro-3-iodobenzoyl chloride .
-
Aminolysis: React the acyl chloride with ammonium hydroxide to yield the formamide.
Key Conditions:
-
Solvent: Dichloromethane or THF.
-
Temperature: 0–25°C to minimize side reactions.
Table 2: Comparison of Synthetic Methods
| Method | Advantages | Limitations |
|---|---|---|
| Direct Formylation | Single-step, minimal reagents | Moderate yields (~60%) |
| Acyl Chloride Route | Higher purity, scalable | Multi-step, solvent-intensive |
Applications in Medicinal Chemistry and Materials Science
While no direct studies on N-(4-Chloro-3-iodophenyl)formamide’s bioactivity exist, its structural features align with pharmacophores in CNS-targeting compounds. For instance, amidinohydrazones with halogenated aryl groups exhibit agonist activity at RXFP3/4 receptors, suggesting potential neurological applications . The iodine atom’s radio-opacity also positions the compound as a candidate for radiopharmaceutical development.
Role in Drug Discovery
-
RXFP3/4 Agonists: Halogenated aromatics are critical in optimizing blood-brain barrier permeability and receptor affinity . The compound’s logP (~2.8) aligns with CNS drug guidelines (logP 2–4) .
-
Antimicrobial Agents: Chlorine and iodine substituents enhance antimicrobial efficacy by disrupting bacterial membranes .
Materials Science Applications
-
Liquid Crystals: Iodine’s polarizability aids in mesophase stabilization, useful in display technologies .
-
Polymer Additives: Halogenated aromatics act as flame retardants by scavenging free radicals during combustion.
Comparative Analysis with Structural Analogs
N-(4-Chloro-3-iodophenyl)formamide’s uniqueness arises from its dual halogen substitution. The table below contrasts it with related compounds:
Table 3: Structural and Functional Comparison
| Compound | Substituents | Key Differences |
|---|---|---|
| N-(4-Bromo-3-iodophenyl)formamide | Br instead of Cl | Altered reactivity in Suzuki couplings |
| N-(4-Iodophenyl)formamide | No Cl substituent | Reduced steric hindrance |
| 4-Chloroaniline | No formamide group | Basic amine, prone to oxidation |
The iodine atom’s presence facilitates cross-coupling reactions (e.g., Ullmann, Sonogashira), enabling diversification into complex architectures .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume